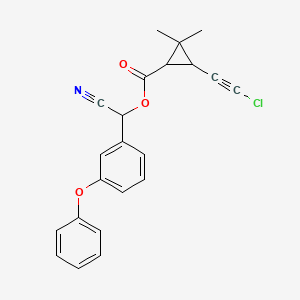
Acetylenic Cypermethrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylenic Cypermethrin is a compound with the molecular formula C22H18ClNO3 . It is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes .
Synthesis Analysis
The synthesis of acetylenic pharmaceuticals, including Acetylenic Cypermethrin, involves an enantioselective nickel/Lewis acid-catalyzed asymmetric propargylic substitution reaction from simple achiral materials under mild conditions . The introduction of a Lewis acid cocatalyst is crucial to the efficiency of the transformation .
Molecular Structure Analysis
The molecular structure of Acetylenic Cypermethrin includes a cyano group (C#N), a phenoxyphenyl group, a chloroethynyl group, and a dimethylcyclopropane-1-carboxylate group . The molecular weight is 379.8 g/mol .
Chemical Reactions Analysis
Cypermethrin, a related compound, can be fully extracted from samples in which microbial cells are disrupted by ultrasonic treatment with acetonitrile under ultrasonic conditions . The extract can be effectively dehydrated and purified by passing it through an anhydrous Na2SO4 column followed by an elution with acetonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of Acetylenic Cypermethrin include a molecular weight of 379.8 g/mol, XLogP3 of 5.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 379.0975211 g/mol, monoisotopic mass of 379.0975211 g/mol, topological polar surface area of 59.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .
Aplicaciones Científicas De Investigación
Pest Management in Agriculture
Acetylenic Cypermethrin, being a potent insecticide, is widely used in agricultural settings to control a variety of pests. Its application is crucial for protecting crops from insects that can cause significant damage to yield and quality. For instance, it has been shown to affect the wing morphology of pests like Tribolium castaneum, indicating its potential to reduce pest populations by impairing their mobility .
Environmental Monitoring
In environmental science, Acetylenic Cypermethrin is monitored to assess its impact on ecosystems. Techniques like colorimetric detection using L-cysteine functionalized gold nanoparticles have been developed to quantify its presence in water samples, ensuring environmental safety and compliance with regulations .
Material Science
The chemistry of acetylenic compounds, including Acetylenic Cypermethrin, finds applications in material science. Their functionalized molecules are used in creating new materials with desired properties for various industrial applications .
Mecanismo De Acción
Cypermethrin, a class II pyrethroid pesticide, acts primarily by delaying the closure of voltage-sensitive sodium channels at higher concentrations, leading to hyper-excitation of the central nervous system . In addition to sodium channels, cypermethrin modulates chloride, voltage-gated calcium and potassium channels, alters the activity of glutamate and acetylcholine receptors, and adenosine triphosphatases .
Safety and Hazards
Direcciones Futuras
Future research on Cypermethrin could focus on assessing the molecular mechanism of its neurotoxicity leading to neurodegeneration, using genome and proteome-wide approaches along with genetic and molecular interventions . This could provide valuable insights into the effects of acute, chronic, developmental, and adulthood exposures to Cypermethrin .
Propiedades
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBGKXRTYDDKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylenic Cypermethrin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

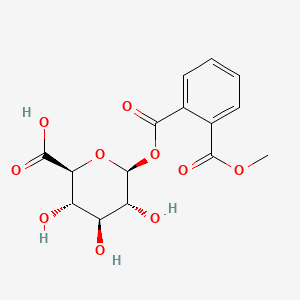
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
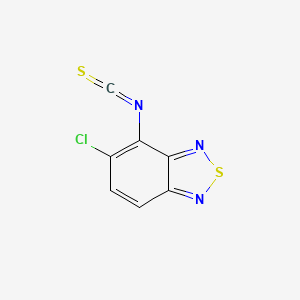
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
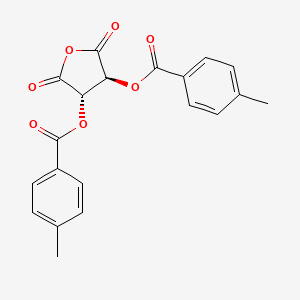

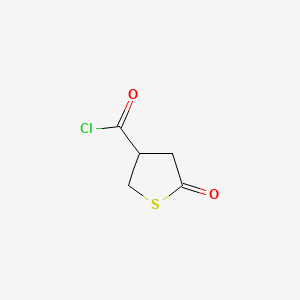
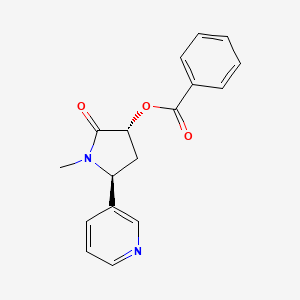
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
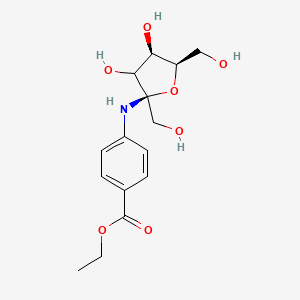

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)